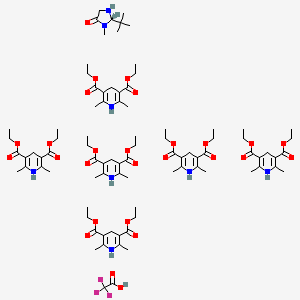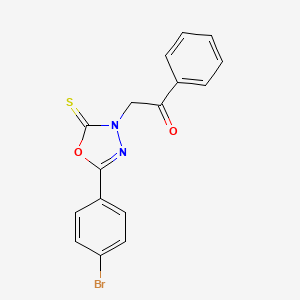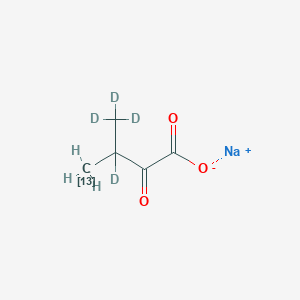![molecular formula C40H66Cl2N2P2Pd+2 B12055951 Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is a palladium-based compound widely used as a catalyst in various organic reactions. It is known for its effectiveness in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound has the molecular formula (CH3)2NC6H4P(C6H11)2PdCl2P(C6H4N(CH3)2)(C6H11)2 and a molecular weight of 812.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of dicyclohexyl(4-dimethylaminophenyl)phosphine with palladium(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene, tetrahydrofuran, or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent the oxidation of the palladium catalyst .
Major Products: The major products formed from these reactions are usually biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials .
作用机制
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, making it highly reactive towards various organic substrates. The activated palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds:
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: Compared to similar compounds, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride offers unique advantages in terms of stability and reactivity. The presence of the dicyclohexyl and dimethylaminophenyl groups enhances the electron-donating ability of the phosphine ligands, leading to a more active and stable palladium catalyst. This makes it particularly effective in challenging cross-coupling reactions .
属性
分子式 |
C40H66Cl2N2P2Pd+2 |
|---|---|
分子量 |
814.2 g/mol |
IUPAC 名称 |
dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2 |
InChI 键 |
FASFJCMBLNNDNL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)




![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)





